molecular formula C6H11NO2S B12853931 Methyl 3-(methylamino)thietane-3-carboxylate

Methyl 3-(methylamino)thietane-3-carboxylate

Cat. No.: B12853931
M. Wt: 161.22 g/mol
InChI Key: RMVDLYFBIDQZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(methylamino)thietane-3-carboxylate is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 3-(methylamino)thietane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity and biological activity .

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

methyl 3-(methylamino)thietane-3-carboxylate

InChI

InChI=1S/C6H11NO2S/c1-7-6(3-10-4-6)5(8)9-2/h7H,3-4H2,1-2H3

InChI Key

RMVDLYFBIDQZJV-UHFFFAOYSA-N

Canonical SMILES

CNC1(CSC1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.